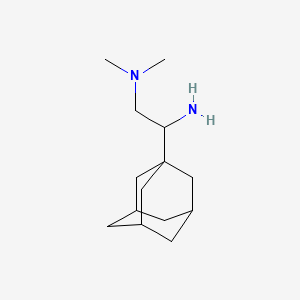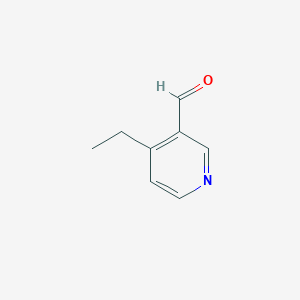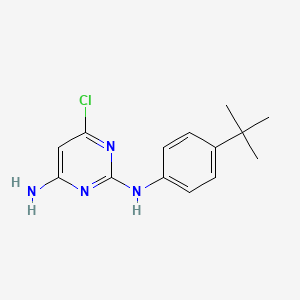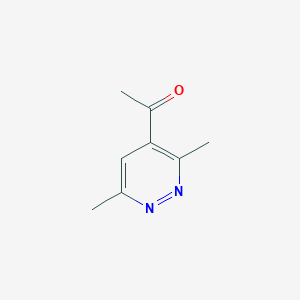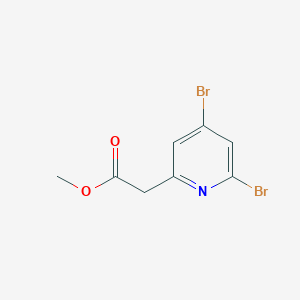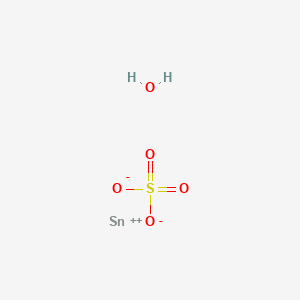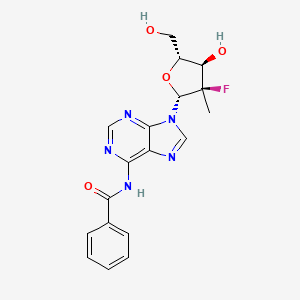![molecular formula C12H11N5 B13113979 5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B13113979.png)
5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine: is a chemical compound with the following structure:
C12H11N5
This compound belongs to the class of imidazo[5,1-f][1,2,4]triazines and exhibits interesting biological activities. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes: The synthesis of 5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine involves several steps. While I don’t have specific details on the exact synthetic route, it typically starts from readily available precursors. Researchers often employ organic reactions like cyclization, substitution, and condensation to assemble the imidazo[5,1-f][1,2,4]triazine core.
Industrial Production: For industrial-scale production, companies may use optimized processes to achieve high yields. proprietary information limits our access to specific details.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes may yield derivatives with different functional groups.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Halogens (e.g., chlorine, bromine) or nucleophilic reagents (e.g., amines).
Major Products: The specific products depend on reaction conditions and substituents. Potential derivatives include substituted imidazo[5,1-f][1,2,4]triazines or related compounds.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers explore derivatives as potential drug candidates due to their kinase inhibition properties.
Structure-Based Drug Design: Understanding the compound’s structure aids in designing targeted therapies.
Kinase Inhibition: 5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine inhibits polo-like kinase 1 (PLK1), a critical regulator of cell division.
Cancer Research: PLK1 inhibitors are investigated for cancer treatment.
Drug Development: The compound’s unique scaffold inspires drug discovery efforts.
Pharmaceuticals: Potential use in cancer therapies.
Biotechnology: Kinase inhibitors play a role in personalized medicine.
Mechanism of Action
The compound likely exerts its effects by interfering with PLK1, disrupting cell cycle progression and promoting apoptosis. Further studies are needed to elucidate the precise molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare this compound with related imidazo[5,1-f][1,2,4]triazines. Its unique structure and kinase inhibition properties set it apart.
Properties
Molecular Formula |
C12H11N5 |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5-methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine |
InChI |
InChI=1S/C12H11N5/c1-8-10-7-14-12(13)16-17(10)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,16) |
InChI Key |
FDTKEAYRLULHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC(=NN2C(=N1)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




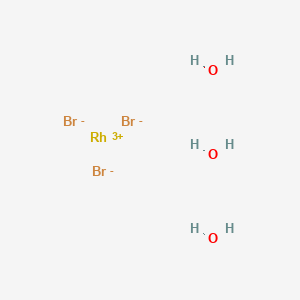
![2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole](/img/structure/B13113903.png)
